(S)-1-Phenylethanol physical properties and specifications
(S)-1-Phenylethanol physical properties and specifications
An In-depth Technical Guide to the Physical Properties and Specifications of (S)-1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-1-Phenylethanol. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables for ease of comparison and includes detailed experimental protocols for the determination of key properties.
Chemical Identity
(S)-1-Phenylethanol, also known as (S)-(-)-α-Methylbenzyl alcohol, is a chiral aromatic alcohol. Its stereochemistry makes it a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.
| Identifier | Value |
| IUPAC Name | (1S)-1-phenylethanol[1][2] |
| Synonyms | (-)-Methyl phenyl carbinol, (S)-(-)-alpha-Methylbenzyl alcohol, (S)-(-)-sec-Phenylethyl alcohol[3][4] |
| CAS Number | 1445-91-6[3][4] |
| Molecular Formula | C₈H₁₀O[3][4] |
| Molecular Weight | 122.16 g/mol [1][3][4] |
| InChI Key | WAPNOHKVXSQRPX-ZETCQYMHSA-N[3][5] |
| SMILES | C--INVALID-LINK--c1ccccc1[3][5] |
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of (S)-1-Phenylethanol. These values are critical for reaction design, process development, and quality control.
Table 2.1: General Physical Properties
| Property | Value | Conditions |
| Appearance | Clear, colorless to pale yellow liquid[6][7] | Room Temperature |
| Odor | Mild, floral, slightly sweet[6] | - |
| Melting Point | 9-11 °C[3][5][8] | - |
| Boiling Point | 88-89 °C[3][5] | 10 mmHg |
| 98 °C[8] | 20 mmHg | |
| 204 °C[9][10] | 745 mmHg | |
| Density | 1.012 g/mL[3][5] | at 20 °C |
| 0.992 g/mL[3] | at 25 °C | |
| Refractive Index | 1.526 - 1.528[8] | at 20 °C, D-line |
| 1.527[5] | at 20 °C, D-line | |
| Vapor Pressure | 0.139 mmHg[8][11] | at 25 °C |
| Water Solubility | 20 g/L[11][12] | at 20 °C |
Table 2.2: Chiral Properties
| Property | Value | Conditions |
| Optical Rotation ([α]) | -44.0°[3] | neat, 22 °C, D-line |
| -45 ± 2°[5] | c = 5% in methanol, D-line | |
| -45.0 ± 1.0°[13] | c=5 in methanol |
Commercial Specifications
Commercially available (S)-1-Phenylethanol is offered in various grades of purity and enantiomeric excess. The following table provides typical specifications that are important for applications requiring high stereochemical integrity.
Table 3.1: Typical Commercial Specifications
| Specification | Value | Method |
| Purity (Assay) | ≥97%[3] | Gas Chromatography (GC) |
| ≥98.5% (sum of enantiomers)[5] | Gas Chromatography (GC) | |
| ≥99.0% (sum of enantiomers) | Gas Chromatography (GC) | |
| Enantiomeric Excess (ee) | ≥97:3 (S:R)[5] | Chiral Gas Chromatography (GC) |
| ≥98.5:1.5 (S:R) | Chiral Gas Chromatography (GC) |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and specifications are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Determination of Purity by Gas Chromatography (GC)
This method is suitable for determining the chemical purity of (S)-1-Phenylethanol.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm or equivalent.
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min.
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.
-
Injection Volume: 0.5 µL.
-
Split Ratio: 100:1.
-
Sample Preparation: Prepare a solution of (S)-1-Phenylethanol in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The percent purity is calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol is designed for the separation and quantification of the (S) and (R) enantiomers of 1-Phenylethanol (B42297).
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm film thickness.[3]
-
Carrier Gas: Helium at 24 psi.[3]
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature: 250 °C.[3]
-
Oven Temperature: Isothermal at 120 °C.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 80:1.[3]
-
Sample Preparation: Prepare a 3 mg/mL solution of the sample in methanol.[3]
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. The elution order should be confirmed with authentic standards of the (R) and (S) enantiomers.
Determination of Optical Rotation
This procedure measures the extent to which (S)-1-Phenylethanol rotates plane-polarized light.
-
Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm).
-
Sample Cell: 1.00 dm path length.
-
Procedure:
-
Zeroing: Fill the sample cell with the pure solvent (e.g., methanol) and place it in the polarimeter to set the zero point.
-
Sample Preparation: Accurately weigh a known amount of (S)-1-Phenylethanol and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 5 g/100 mL).
-
Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20 °C).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
Logical Relationships
The physical properties and specifications of (S)-1-Phenylethanol are interconnected and collectively define its quality and suitability for specific applications. The following diagram illustrates these relationships.
Caption: Logical workflow of (S)-1-Phenylethanol characterization.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 1-phenylethanol [stenutz.eu]
- 11. uma.es [uma.es]
- 12. agilent.com [agilent.com]
- 13. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
